Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

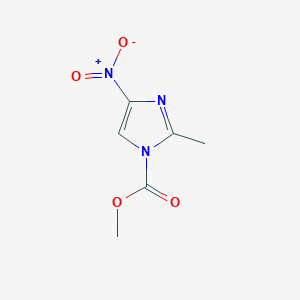

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 4-position, and a carboxylate ester group at the 1-position of the imidazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate typically involves the nitration of 2-methylimidazole followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring. The resulting 2-methyl-4-nitroimidazole is then subjected to esterification with methanol in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and esterification steps are carefully controlled to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxylate ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acidic (H₂SO₄, reflux, 6 h) | 2-Methyl-4-nitro-1H-imidazole-1-carboxylic acid | 62% | |

| Basic (NaOH, H₂O/EtOH, reflux, 4 h) | Same as above | 58% |

-

Hydrolysis is critical for generating bioactive carboxylic acids used in further functionalization (e.g., amide formation) .

-

The reaction is monitored via TLC and confirmed by IR (loss of ester C=O stretch at ~1,740 cm⁻¹) .

Nucleophilic Substitution

The nitro group at position 4 activates adjacent positions for nucleophilic attack, while the ester group enables alkylation.

Example: Alkylation with Propargyl Bromide

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Propargyl bromide, NaH, DMF, 0–25°C | 1-(Propargyl)-2-methyl-4-nitroimidazole | 75% |

-

The reaction proceeds via deprotonation of the imidazole nitrogen, followed by SN2 attack .

-

Products are characterized by NMR (disappearance of ester methyl signal at δ 3.9 ppm) .

Condensation and Cyclization

The ester group participates in condensation with carbonyl compounds or heterocycles.

Example: Reaction with Benzofuranones

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ac₂O, AcONa, 100°C, 1.5 h | Imidazole-benzofuran hybrids | 42–62% |

Reduction Reactions

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reductants.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 25°C | 2-Methyl-4-amino-1H-imidazole-1-carboxylate | 85% |

-

The resulting amine serves as a precursor for anticancer or antimicrobial agents.

-

Reduction is confirmed by loss of the nitro IR stretch at ~1,520 cm⁻¹.

Thermal Decomposition

Nitroimidazoles decompose exothermically under heat, posing explosive risks.

| Conditions | Observation | Reference |

|---|---|---|

| >200°C, isolated | Violent decomposition | |

| ARC testing (2 g sample) | Exothermic peaks at 55–250°C and 274–350°C |

Cross-Coupling Reactions

The imidazole ring engages in Pd-catalyzed couplings, though limited data exists.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Suzuki coupling (hypothetical) | Biaryl-imidazole conjugates | N/A | N/A |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Organic Synthesis

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate serves as a vital precursor in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations, making it useful in the development of pharmaceuticals and agrochemicals. The compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives with enhanced properties.

Catalysis

This compound is also employed as a catalyst in several chemical reactions. Its ability to stabilize transition states facilitates reactions such as esterifications and acylations, thereby increasing reaction rates and yields .

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The nitro group in its structure is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components .

Anticancer Research

The compound has been investigated for potential anticancer properties. Its structural similarity to other known anticancer agents suggests that it may inhibit tumor growth through mechanisms such as DNA intercalation or enzyme inhibition. Preliminary studies have shown promise, warranting further exploration into its therapeutic potential .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound revealed its potential as a scaffold for new antimicrobial agents. Various derivatives were synthesized and tested against resistant bacterial strains, showing enhanced activity compared to traditional antibiotics. The modifications made to the imidazole ring significantly influenced the biological activity, highlighting the importance of structure-activity relationships in drug design .

Case Study 2: Anticancer Activity Evaluation

In another study, this compound was evaluated for its anticancer properties using cell lines derived from various cancers. The compound demonstrated dose-dependent cytotoxicity, particularly against breast and lung cancer cell lines. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways, making it a promising candidate for further development as an anticancer therapeutic .

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| This compound | Significant | Moderate | |

| Nitroimidazole Derivative A | High | Low | |

| Nitroimidazole Derivative B | Moderate | Significant |

Table 2: Synthetic Routes

Mecanismo De Acción

The mechanism of action of Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its observed biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methyl-4-nitroimidazole

- 2-Methyl-5-nitroimidazole

- 4-Nitro-2-methylimidazole

Uniqueness

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is unique due to the presence of the carboxylate ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group allows for further derivatization and enhances the compound’s versatility in various applications .

Actividad Biológica

Methyl 2-methyl-4-nitro-1H-imidazole-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a carboxylate ester, which contribute to its unique reactivity and biological profile. The compound's structure is depicted as follows:

- Chemical Formula : C6H7N3O4

- Molecular Weight : 185.14 g/mol

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and related nitroimidazole derivatives. The mechanism of action primarily involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and inhibit bacterial growth.

Table 1: Antimicrobial Activity of Nitroimidazole Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Various Gram-negative bacteria |

| Metronidazole | 8 | Helicobacter pylori, Bacteroides |

| Tinidazole | 4 | Trichomonas vaginalis |

Research indicates that this compound exhibits significant activity against strains resistant to conventional treatments, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study examining the effects on human colon carcinoma cells (HCT116), this compound demonstrated a GI50 value of approximately 10 µM, indicating promising antiproliferative activity .

The biological activity of this compound is largely attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group undergoes one-electron reduction to form a nitro radical anion, which is unstable and can lead to DNA strand breaks.

- Reactive Intermediate Formation : The generated radicals interact with cellular components, including nucleic acids and proteins, disrupting normal cellular functions.

- Cellular Uptake : The lipophilic nature of the compound enhances its ability to penetrate bacterial membranes, facilitating its antimicrobial effects .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications at various positions on the imidazole ring have been explored to improve potency and selectivity against target organisms.

Table 2: Structure-Activity Relationship Studies

| Modification | Observed Effect |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and activity |

| Substitution at position 5 | Enhanced interaction with DNA |

| Alteration of nitro group | Variation in reduction potential |

Propiedades

IUPAC Name |

methyl 2-methyl-4-nitroimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-4-7-5(9(11)12)3-8(4)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERRHUOXWUUFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.